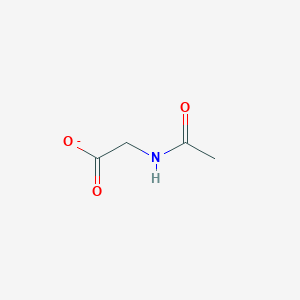
N-acetylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetylglycinate is an N-acylglycinate arising from deprotonation of the carboxy group of N-acetylglycine; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a N-acetylglycine.
Applications De Recherche Scientifique
Pharmacological Applications
Anti-inflammatory Effects
N-acetylglycinate has been studied for its anti-inflammatory properties. Research indicates that derivatives of N-acetyl glucosamine (a related compound) exhibit significant anti-inflammatory effects, which could extend to this compound as well. In vivo studies using mouse models have demonstrated that N-acetyl derivatives can inhibit T-helper cell responses, suggesting potential applications in treating autoimmune conditions and joint disorders such as osteoarthritis and rheumatoid arthritis .
Metabolic Disorders
this compound has been implicated in metabolic studies, particularly concerning diabetes. A study highlighted the correlation between altered levels of N-acetylglycine (a closely related metabolite) and the progression of Type 2 diabetes mellitus. The findings suggest that monitoring N-acetylglycine levels could assist in early diagnosis and management of diabetes .
Toxicological Studies
Research into the safety profile of this compound indicates it has a low toxicity level. Toxicology studies have shown no evidence of genotoxicity in vitro or in vivo when administered at high doses (up to 2000 mg/kg). Furthermore, repeated dietary exposure did not result in significant adverse effects, making it a candidate for further exploration in food safety and pharmacological contexts .
Metabolomic Applications
This compound is involved in various metabolic pathways and can serve as a biomarker for metabolic disorders. Studies have indicated that alterations in the levels of N-acyl glycines, including this compound, may reflect dysfunctions in amino acid and fatty acid metabolism associated with conditions like insulin resistance .
Table 1: Summary of Pharmacological Applications of this compound
| Application Area | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits T-helper cell responses | |
| Metabolic Disorders | Biomarker for Type 2 diabetes | |
| Joint Disorders | Potential treatment for osteoarthritis |
Table 2: Toxicological Profile of this compound
| Study Type | Findings | Reference |
|---|---|---|
| Genotoxicity | No evidence of genotoxicity | |
| Acute Toxicity | No adverse effects at doses up to 2000 mg/kg | |
| Repeated Dose | No significant differences in health metrics |
Case Studies
Case Study: Anti-inflammatory Properties
In a controlled study involving mice with induced inflammation, administration of N-acetyl derivatives resulted in a marked reduction of inflammatory markers compared to control groups. This suggests that this compound may be beneficial in managing inflammatory diseases.
Case Study: Metabolic Monitoring
A longitudinal study evaluated the levels of various acyl glycines in diabetic mice. It was found that elevated levels of N-acetylglycine correlated with increased insulin resistance, indicating its potential role as an early diagnostic marker for metabolic dysfunctions .
Propriétés
Formule moléculaire |
C4H6NO3- |
|---|---|
Poids moléculaire |
116.10 g/mol |
Nom IUPAC |
2-acetamidoacetate |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/p-1 |
Clé InChI |
OKJIRPAQVSHGFK-UHFFFAOYSA-M |
SMILES |
CC(=O)NCC(=O)[O-] |
SMILES canonique |
CC(=O)NCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















